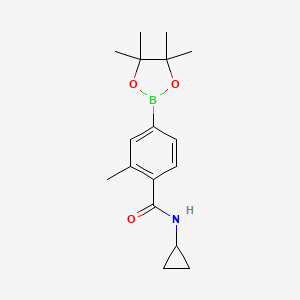

N-cyclopropyl-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Description

N-cyclopropyl-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a boronate ester-functionalized benzamide derivative. Its structure features:

- A benzamide core with a 2-methyl substituent.

- A para-substituted pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane), enabling participation in Suzuki-Miyaura cross-coupling reactions.

- An N-cyclopropyl group, contributing steric bulk and hydrophobicity.

This compound is widely employed in medicinal chemistry, notably in the synthesis of CFI-402257, a potent TTK inhibitor for cancer therapy . Its boronate ester group facilitates palladium-catalyzed coupling with aryl halides, making it a key intermediate in bioactive molecule synthesis.

Properties

IUPAC Name |

N-cyclopropyl-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24BNO3/c1-11-10-12(18-21-16(2,3)17(4,5)22-18)6-9-14(11)15(20)19-13-7-8-13/h6,9-10,13H,7-8H2,1-5H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVALSHAHFMBAEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)NC3CC3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Palladium-Catalyzed Borylation

The key step involves the conversion of a suitable aryl halide (often a bromide or iodide derivative of 2-methyl-4-halobenzamide) into the corresponding boronate ester using bis(pinacolato)diboron under palladium catalysis.

| Component | Details |

|---|---|

| Catalyst | Pd(dppf)Cl₂·CH₂Cl₂ or Pd(PPh₃)₄ |

| Boron Source | Bis(pinacolato)diboron |

| Base | Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) |

| Solvent | 1,4-Dioxane, sometimes mixed with water |

| Temperature | 80–100 °C |

| Atmosphere | Inert (nitrogen or argon) |

| Reaction Time | 1.5 to 4 hours |

Example:

A reaction vial is charged with the aryl bromide, bis(pinacolato)diboron, potassium carbonate, and Pd(dppf)Cl₂ catalyst in 1,4-dioxane/water. The mixture is purged with nitrogen and heated at 80 °C for 4 hours. After completion, the mixture is worked up by extraction and purified by chromatography to isolate the boronate ester intermediate with yields typically ranging from 60% to 75%.

Amidation Step

The amidation to form the N-cyclopropylbenzamide is generally achieved by reacting the boronate ester intermediate or the corresponding acid chloride with cyclopropylamine or a cyclopropyl isocyanate derivative.

| Component | Details |

|---|---|

| Amine | Cyclopropylamine or cyclopropyl isocyanate |

| Coupling Reagents | Oxalyl chloride (for acid chloride formation), DMAP (catalyst), DIEA (base) |

| Solvent | Dichloromethane (DCM), 1,2-dichloroethane |

| Temperature | 0 °C to room temperature, sometimes heated to 50 °C overnight |

| Atmosphere | Inert (nitrogen) |

Example:

6-Bromopicolinic acid is converted to its acid chloride using oxalyl chloride and catalytic DMF at 0 °C, then reacted with cyclopropylamine in the presence of DMAP and DIEA at 50 °C overnight to yield the benzamide intermediate. The crude product is purified by extraction and chromatography.

Representative Experimental Data

Detailed Reaction Example

A detailed synthetic procedure reported includes:

- Charging a reaction vial with the aryl bromide (e.g., 6-bromo-2-methylbenzamide derivative), bis(pinacolato)diboron, potassium carbonate, and Pd catalyst in 1,4-dioxane/water.

- Purging with nitrogen and heating at 80 °C for 4 hours.

- Workup by ethyl acetate extraction and washing with brine.

- Concentration and purification by column chromatography to isolate the boronate ester intermediate.

- Subsequent amidation by reacting the intermediate with cyclopropyl isocyanate or cyclopropylamine in the presence of DMAP and DIEA at 50 °C overnight.

- Final purification by preparative HPLC to yield the target compound as an off-white solid.

Analysis of Preparation Methods

- Catalyst Selection: Palladium catalysts such as Pd(dppf)Cl₂ and Pd(PPh₃)₄ provide high efficiency and selectivity for borylation.

- Base Influence: Potassium carbonate and cesium carbonate are commonly used; cesium carbonate often provides higher reactivity.

- Solvent System: 1,4-Dioxane with water is preferred for optimal solubility and reaction kinetics.

- Temperature and Time: Elevated temperatures (80–100 °C) and reaction times (1.5–4 h) balance conversion and side reactions.

- Purification: Silica gel chromatography and preparative HPLC are essential for achieving high purity, especially for pharmaceutical-grade material.

Summary Table of Preparation Parameters

| Parameter | Typical Range / Choice | Impact on Yield and Purity |

|---|---|---|

| Catalyst | Pd(dppf)Cl₂, Pd(PPh₃)₄ | High selectivity, moderate to high yields |

| Base | K₂CO₃, Cs₂CO₃ | Cs₂CO₃ may improve reaction rate and yield |

| Solvent | 1,4-Dioxane / H₂O | Enhances solubility and catalyst activity |

| Temperature | 80–100 °C | Higher temp increases rate but may cause side reactions |

| Reaction Time | 1.5–4 hours | Longer times improve conversion |

| Amidation Reagents | Oxalyl chloride, DMAP, DIEA | Efficient amide bond formation |

| Purification Method | Silica gel chromatography, preparative HPLC | Essential for pharmaceutical purity |

Chemical Reactions Analysis

Types of Reactions

Substitution Reactions: The compound can undergo various substitution reactions, particularly at the benzamide and dioxaborolane moieties.

Oxidation and Reduction: The cyclopropyl and methyl groups can be oxidized or reduced under specific conditions.

Coupling Reactions: The boronic acid derivative is particularly useful in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with aryl halides.

Common Reagents and Conditions

Palladium Catalysts: Used in coupling reactions.

Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

Reducing Agents: Like lithium aluminum hydride for reduction reactions.

Major Products

Aryl Derivatives: From coupling reactions.

Oxidized or Reduced Cyclopropyl Compounds: Depending on the specific reaction conditions.

Scientific Research Applications

N-cyclopropyl-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a compound of significant interest in medicinal chemistry and materials science due to its unique structural features and potential applications. This article explores its applications in scientific research, particularly in drug development and chemical synthesis.

Chemical Properties and Structure

The compound has the following molecular formula:

- Formula : CHBNO

- Molecular Weight : 248.13 g/mol

- IUPAC Name : this compound

The presence of the cyclopropyl group and the dioxaborolane moiety contributes to its reactivity and potential as a building block in organic synthesis.

Medicinal Chemistry

This compound has garnered attention for its potential as a pharmaceutical agent. Its structural analogs have been studied for their effects on various biological targets:

- Neuronal Nicotinic Acetylcholine Receptors (nAChRs) : Research indicates that benzamide derivatives can act as negative allosteric modulators of nAChRs. Studies have shown that modifications to the benzamide structure can enhance selectivity for specific receptor subtypes, which is crucial for developing drugs with fewer side effects .

Chemical Synthesis

The compound serves as a versatile intermediate in organic synthesis:

- Building Block for Drug Development : Due to its unique functional groups, it can be used to synthesize other biologically active compounds. The dioxaborolane unit is particularly useful for forming carbon-boron bonds, which are valuable in various synthetic pathways .

Materials Science

The unique properties of this compound make it suitable for applications in materials science:

- Polymer Chemistry : The compound can be integrated into polymer matrices to enhance material properties such as thermal stability and mechanical strength. Its boron-containing structure can also impart unique electronic properties .

Study on nAChR Modulators

In a study focused on the development of nAChR modulators, various benzamide analogs were synthesized and tested for their inhibitory effects on nAChR activity. The findings revealed that modifications similar to those seen in N-cyclopropyl derivatives could lead to compounds with improved selectivity and potency against specific receptor subtypes .

Synthesis of Boron-Based Compounds

Another relevant study explored the synthesis of boron-containing compounds using dioxaborolane derivatives. The research highlighted how N-cyclopropyl derivatives could serve as precursors in creating complex organic molecules with potential therapeutic applications .

Mechanism of Action

The mechanism by which N-cyclopropyl-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide exerts its effects involves its interaction with specific molecular targets. The boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles, which is crucial in its biological activity. Additionally, the cyclopropyl group can enhance the compound’s stability and reduce its metabolic degradation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations

Key analogs and their structural differences are summarized below:

Key Observations:

- Boronate Position : Para-substituted boronates (target compound, ) exhibit superior conjugation and stability versus meta-substituted analogs .

- Electronic Effects : Electron-withdrawing groups (e.g., 2-fluoro in ) increase boronate reactivity in Suzuki couplings, while bulky groups (e.g., pyridinyl in ) may hinder catalyst accessibility.

Biological Activity

N-cyclopropyl-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide (CAS No. 1351374-48-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its chemical properties, biological mechanisms, and relevant case studies that highlight its pharmacological profiles.

The compound has the following characteristics:

- Molecular Formula : C17H24BNO3

- Molecular Weight : 301.19 g/mol

- Structure : The compound features a cyclopropyl group and a dioxaborolane moiety, which are significant for its biological activity.

Research indicates that the dioxaborolane group contributes to the compound's ability to interact with biological targets. Specifically, it has been shown to inhibit certain enzymes and pathways that are crucial in disease processes.

-

Inhibition of Kinases :

- The compound has been evaluated for its inhibitory effects on various kinases, particularly those involved in cancer and inflammatory pathways. For instance, studies have shown that modifications to the structure can enhance selectivity and potency against specific kinases such as GSK-3β and IKK-β .

- Antiparasitic Activity :

- Metabolic Stability :

Study 1: Anticancer Potential

A study focusing on the anticancer properties of similar compounds revealed that modifications to the dioxaborolane structure can significantly alter their efficacy against cancer cell lines. The study reported an IC50 value of 0.034 μM for a closely related compound in inhibiting cancer cell proliferation .

Study 2: Antiparasitic Efficacy

Another investigation assessed the antiparasitic efficacy of N-cyclopropyl derivatives. The results indicated that certain structural features led to potent activity against Leishmania species with EC50 values as low as 0.023 μM .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C17H24BNO3 |

| Molecular Weight | 301.19 g/mol |

| CAS Number | 1351374-48-5 |

| Inhibitory Concentration (IC50) | 0.034 μM (anticancer) |

| Antiparasitic EC50 | 0.023 μM |

Q & A

Q. Table 1: Representative Reaction Conditions

| Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Pd(dppf)Cl₂ | THF/H₂O | 80 | 68 | |

| Pd(PPh₃)₄ | Dioxane | 100 | 75 |

Advanced: How can reaction yields be optimized for this compound under varying catalytic systems?

Answer:

Yield optimization requires balancing catalyst loading , ligand choice , and solvent polarity :

- Ligand effects : Bulky ligands (e.g., dppf) enhance steric protection of palladium intermediates, reducing side reactions .

- Solvent systems : Biphasic THF/H₂O improves boronate ester stability and facilitates base activation .

- Base selection : K₃PO₄ outperforms Na₂CO₃ in THF due to better solubility and controlled pH .

Q. Critical considerations :

- Byproduct analysis : Monitor deboronation or protodeboronation via LC-MS .

- Scale-up challenges : Use flow chemistry to mitigate exothermicity in large-scale reactions .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

- NMR spectroscopy : ¹H/¹³C NMR confirms cyclopropyl (δ ~0.5–1.5 ppm) and boronate ester (δ ~1.3 ppm for pinacol methyl groups) .

- X-ray crystallography : Resolves steric effects of the cyclopropyl group and boronate planarity (e.g., SHELX refinement ).

- Mass spectrometry : HRMS (ESI+) validates molecular ion peaks (e.g., [M+H]+ = 344.2 m/z) .

Advanced: How to resolve discrepancies between spectroscopic data and crystallographic results?

Answer:

Contradictions may arise from dynamic effects (e.g., rotational isomerism) or polymorphism :

- Case study : If NMR suggests free rotation of the cyclopropyl group but crystallography shows a fixed conformation, perform variable-temperature NMR to assess energy barriers .

- Multi-method validation : Cross-validate with IR (amide I band ~1650 cm⁻¹) and DFT calculations to model electronic environments .

Q. Table 2: Data Conflict Resolution Workflow

| Discrepancy Type | Resolution Tool | Example Reference |

|---|---|---|

| Conformational dynamics | VT-NMR/DFT | |

| Polymorphism | PXRD/TGA |

Basic: What handling protocols ensure stability of the boronate ester moiety?

Answer:

- Storage : Under argon at –20°C in amber vials to prevent hydrolysis .

- Solvent compatibility : Avoid protic solvents (e.g., MeOH) that promote boronate degradation .

Advanced: What role does this compound play in medicinal chemistry workflows?

Answer:

It serves as a key intermediate in kinase inhibitor synthesis (e.g., TTK inhibitors ):

Q. Table 3: Biological Activity of Derivatives

| Target | IC₅₀ (nM) | Reference |

|---|---|---|

| TTK Kinase | 2.4 | |

| EGFR Mutant | 18.7 |

Advanced: How to troubleshoot low coupling efficiency in Suzuki reactions using this boronate?

Answer:

- Catalyst poisoning : Test for residual amines (e.g., cyclopropylamine) via TLC; purify precursors by column chromatography .

- Oxygen sensitivity : Degas solvents and use Schlenk techniques to maintain inert conditions .

- Substrate electronic effects : Electron-deficient aryl halides (e.g., 4-chlorobenzamide) couple more efficiently than electron-rich analogs .

Basic: What computational tools aid in predicting reactivity of this compound?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.